molecular formula C15H12ClN3OS B2466787 3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 443671-78-1

3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No. B2466787
M. Wt: 317.79
InChI Key: JTUSWSOJYUWOMB-UHFFFAOYSA-N
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Description

The compound “3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Chemical Reactions Analysis

In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Scientific Research Applications

  • Synthesis and Structural Analysis : The synthesis of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, which are structurally similar to the compound , has been investigated. These studies focus on the synthesis process, crystal growth, and structural evaluation, providing insights into the molecular structures and crystallography of these compounds (Sarojini, Yathirajan, Hosten, Betz, & Glidewell, 2015).

  • Nonlinear Optical Properties : Research has been conducted on the nonlinear optical properties of related compounds. These studies are significant for understanding the potential applications of these substances in optical technologies and materials science (Dhandapani, Manivarman, & Subashchandrabose, 2017).

  • Antimicrobial and Anticancer Activity : Compounds with a similar structure have been synthesized and evaluated for their antimicrobial and anticancer properties. This research is crucial for discovering new therapeutic agents and understanding their mechanisms of action (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Corrosion Inhibition : Pyrimidine derivatives, closely related to the compound , have been studied for their effectiveness as corrosion inhibitors. This application is important in industrial contexts, particularly for the protection of metals in acidic environments (Abdelazim, Khaled, & abdelshafy, 2021).

  • Antitumor Activity : The synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which share a structural resemblance to the compound , have been investigated for their antitumor activities. This research contributes to the development of new cancer therapies (Hafez & El-Gazzar, 2017).

  • Inhibitors of Thymidylate Synthase : Research on pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase has been conducted. These compounds may have potential as antitumor and antibacterial agents, showcasing the therapeutic potential of similar compounds (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

  • Evaluation for Cytotoxic Activity : Studies have been performed on the synthesis and in vitro antiproliferative activity of pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. This contributes to the field of cancer research and drug discovery (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Future Directions

The future directions for research on pyrido[2,3-d]pyrimidines include the design of new selective, effective, and safe anticancer agents . Further studies are needed to explore the potential of “3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” and similar compounds in various therapeutic applications.

properties

IUPAC Name

3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-12-6-2-1-4-10(12)7-9-19-14(20)11-5-3-8-17-13(11)18-15(19)21/h1-6,8H,7,9H2,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUSWSOJYUWOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN2C(=O)C3=C(NC2=S)N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

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